What are the physical and chemical properties of trifluoroacetic acid?
What are the physical and chemical properties of trifluoroacetic acid?
An In-depth Technical Guide to Trifluoroacetic Acid (TFA)
Introduction
Trifluoroacetic acid (TFA), with the chemical formula CF₃COOH, is a synthetic organofluorine compound and the shortest-chain perfluorinated carboxylic acid (PFCA).[1][2] It is a structural analog of acetic acid where the three alpha-hydrogen atoms are replaced by fluorine atoms, a substitution that dramatically influences its chemical properties.[3][4] This substitution makes TFA a significantly stronger acid than acetic acid—by a factor of approximately 100,000—due to the strong electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the resulting trifluoroacetate (B77799) anion.[1][4] TFA is a colorless, volatile, and fuming liquid with a pungent odor similar to vinegar.[3][5] It is widely utilized in organic chemistry as a reagent, a solvent, and a catalyst, with prominent roles in peptide synthesis and chromatography.[2][6] This guide provides a comprehensive overview of the physical and chemical properties of trifluoroacetic acid, its key reactions, and relevant experimental methodologies for its characterization.
Physical and Chemical Properties
Trifluoroacetic acid is a hygroscopic and corrosive liquid that is stable under normal conditions.[3][7] Its key physical and chemical characteristics are summarized in the tables below.
Quantitative Data Summary
The physical and chemical properties of trifluoroacetic acid are detailed in the following table for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂HF₃O₂ or CF₃COOH |
| Molecular Weight | 114.02 g/mol |
| Appearance | Colorless, fuming liquid |
| Odor | Pungent, sharp, vinegar-like odor[3][5] |
| Density | 1.489 g/mL at 20 °C[3] |
| 1.535 g/mL at 25 °C[8] | |
| Melting Point | -15.4 °C[3] |
| Boiling Point | 72.4 °C at 760 mmHg[3][9] |
| pKa (Acid Dissociation Constant) | Contested, generally accepted between 0.2 and 0.5[1][10] |
| 0.03 ± 0.08 (determined by ¹⁹F-NMR)[11][12] | |
| Vapor Pressure | 97.5 - 107 mbar at 20-25 °C[9] |
| Vapor Density | 3.9 (air = 1)[9] |
| Refractive Index | n20/D 1.3 (lit.)[3] |
| pH | 1 (10 g/L aqueous solution) |
| Flash Point | Non-flammable[4] |
Solubility Profile
TFA's utility as a solvent is due to its miscibility with a wide range of substances.
| Solvent | Solubility |
| Water | Miscible in all proportions[5][9] |
| Organic Solvents | Miscible with methanol, ethanol, ether, acetone, benzene, carbon tetrachloride, and hexane[3][4][5] |
| Fluorinated Solvents | Completely miscible, including perfluorocarbons[6] |
| Polymers | Dissolves polyamides and polyesters[6] |
| Alkanes | Partially dissolves alkanes with more than six carbons[3] |
Chemical Reactivity and Key Reactions
The chemical behavior of TFA is dominated by its strong acidity and the stability of the trifluoromethyl group.
Acidity
Due to the powerful inductive effect of the three fluorine atoms, the carboxylate group is highly polarized, leading to easy dissociation of the proton.[1][10] This makes TFA a very strong organic acid with a pKa value generally cited between 0.2 and 0.5, and as low as 0.03 in recent NMR-based studies.[1][11] In aqueous solutions, it fully dissociates to form the trifluoroacetate anion.[1][2]
Role in Peptide Synthesis
A primary application of TFA is in solid-phase peptide synthesis (SPPS). It is used as a strong acid to cleave acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group from the N-terminus of amino acids, allowing for the subsequent formation of a peptide bond.[2][13] It is also a key component of cleavage cocktails used to release the synthesized peptide from the solid resin support.[14][15]
Caption: Workflow of Boc-protecting group cleavage using TFA in peptide synthesis.
A potential side reaction during SPPS is the trifluoroacetylation of free amino groups on the peptide chain, which can lead to termination.[16][17] This can occur when trifluoroacetoxymethyl groups, formed on the resin during TFA treatment, react with resin-bound amines.[16]
Decomposition Pathways
The thermal decomposition of trifluoroacetic acid has been studied, revealing two primary low-energy pathways.[18]
-
Molecular Elimination: The elimination of difluorocarbene (CF₂) to form fluorocarbonylformic acid (FC(O)OH).
-
Carbon-Carbon Bond Fission: The cleavage of the C-C bond to form a trifluoromethyl radical (•CF₃) and a carboxyl radical (•C(O)OH).[18]
At higher temperatures (300–390°C), the major products include carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride (B91410).[19] Additionally, photocatalytic decomposition in water using a tungstic heteropolyacid catalyst has been shown to break down TFA into fluoride ions and carbon dioxide under mild conditions.[20][21]
Caption: Primary thermal decomposition pathways for trifluoroacetic acid.
Synthesis of Derivatives
TFA is a precursor to several other important fluorinated compounds.[2] It reacts with dehydrating agents like phosphorus pentoxide to form trifluoroacetic anhydride, a powerful acylation agent.[22] It can also be used to produce esters and amides, although these derivatives are readily hydrolyzed.[22] The reaction of TFA with hydrogen peroxide yields peroxytrifluoroacetic acid, a strong oxidizing agent.[6]
Experimental Protocols & Methodologies
Accurate determination of the physicochemical properties of TFA is critical for its application in research and industry.
Determination of pKa by ¹⁹F-NMR Spectroscopy
A robust method for determining the pKa of fluoro-organic acids like TFA is through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[11][23] This technique avoids issues related to sorption or micellization that can affect other methods.[23]
Methodology Outline:
-
Sample Preparation: A series of buffered solutions of TFA are prepared across a wide pH range. A low concentration of an organic co-solvent (e.g., methanol) may be used to ensure solubility, though minimizing its concentration is crucial as it can influence pKa values.[23]
-
NMR Acquisition: The ¹⁹F-NMR spectrum is acquired for each sample. The chemical shift (δ) of the fluorine nuclei in the CF₃ group is highly sensitive to the electronic environment.
-
Chemical Shift Perturbation: As the pH of the solution changes, the equilibrium between the protonated acid (CF₃COOH) and the deprotonated anion (CF₃COO⁻) shifts. This change in speciation causes a corresponding change in the observed ¹⁹F chemical shift.
-
Data Analysis: The observed chemical shift is plotted against the pH of the solution. The resulting titration curve is then fitted to a modified Henderson-Hasselbalch equation to solve for the pKa, which corresponds to the pH at the inflection point of the curve.[11]
This NMR-based method directly measures a chemical property (nuclear shielding) that reflects the electronic density changes upon deprotonation, providing a highly accurate pKa value.[23]
Determination of Boiling and Melting Points
Standard laboratory methods are used to determine the boiling and melting points.
-
Boiling Point: Determined by distillation at atmospheric pressure (760 mmHg), measuring the temperature at which the liquid and vapor phases are in equilibrium.[9]
-
Melting Point: Determined by slowly cooling a liquid sample until the first solid crystals appear or by slowly heating a solid sample until it completely melts, with the temperature recorded at the phase transition.[3]
Caption: Summary of the core physical and chemical properties of TFA.
Safety and Handling
Trifluoroacetic acid is a corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[5][24] It is toxic by ingestion, inhalation, and skin absorption.[13] Due to its volatility and corrosivity, it must be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton for high volumes), chemical splash goggles, a face shield, and a lab coat.[7][13] TFA is incompatible with strong bases, oxidizing agents, and certain metals.[3][7] Store in a cool, dry, well-ventilated area in a tightly closed, non-metal container.[13]
References
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